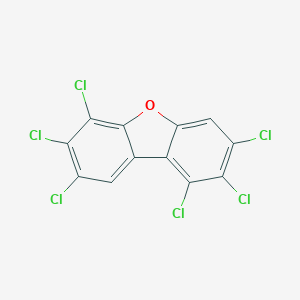

1,2,3,6,7,8-Hexachlorodibenzofuran

Descripción general

Descripción

1,2,3,6,7,8-Hexaclorodifuranobenceno es un dibenzofurano policlorado, una clase de compuestos conocidos por su persistencia en el medio ambiente y su potencial de bioacumulación. Estos compuestos son a menudo subproductos de procesos industriales y se consideran contaminantes ambientales debido a su estabilidad y toxicidad .

Métodos De Preparación

1,2,3,6,7,8-Hexaclorodifuranobenceno se puede sintetizar mediante varios métodos, incluida la cloración del dibenzofurano. La reacción normalmente implica el uso de gas cloro en presencia de un catalizador como el cloruro de hierro o aluminio. Las condiciones de reacción, incluida la temperatura y la presión, se controlan cuidadosamente para lograr el nivel deseado de cloración .

Los métodos de producción industrial a menudo implican el uso de incineración a alta temperatura de materiales orgánicos clorados, lo que puede conducir a la formación de dibenzofuranos policlorados como subproductos. Estos métodos se emplean típicamente en las industrias de gestión de residuos y fabricación química .

Análisis De Reacciones Químicas

1,2,3,6,7,8-Hexaclorodifuranobenceno se somete a varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar derivados de dibenzofurano clorados. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden conducir a la formación de dibenzofuranos menos clorados. A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución de halógenos, donde los átomos de cloro se reemplazan por otros halógenos o grupos funcionales.

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos parcialmente desclorados .

Aplicaciones Científicas De Investigación

Environmental Monitoring

1. Detection in Environmental Samples:

1,2,3,6,7,8-Hexachlorodibenzofuran is often analyzed in environmental samples to assess pollution levels. It is detected in various matrices including soil, sediment, and biota. For instance:

| Sample Type | Concentration Range (ng/Kg) |

|---|---|

| Sediment | ND to 23.00 |

| Aquatic Life | ND to 1.60 |

This data indicates the presence of this compound in aquatic environments and its potential bioaccumulation .

2. Bioaccumulation Studies:

Research has shown that this compound can bioaccumulate in organisms through environmental exposure and ingestion of contaminated food. Studies on aquatic species have highlighted the risks associated with long-term exposure to this compound .

Toxicological Research

1. Carcinogenicity Studies:

Evidence suggests that this compound may have carcinogenic potential. Experimental studies have indicated increased incidences of tumors in laboratory animals exposed to this compound . Specifically:

- In studies involving mice treated with carcinogens followed by exposure to this compound, there was an increased incidence of skin papillomas and hepatocellular carcinomas .

2. Teratogenic Effects:

The compound has been associated with teratogenic effects in animal models. Prenatal exposure has resulted in congenital anomalies and developmental deficits in offspring . Such findings underscore the importance of monitoring this compound in environments where human exposure may occur.

Applications in Research

1. Dioxin and Furan Analysis:

this compound is utilized as a standard in analytical chemistry for the quantification of dioxins and furans in environmental samples. Its persistent nature makes it a relevant marker for assessing contamination levels from industrial processes such as pulp bleaching and waste incineration .

2. Environmental Health Studies:

The compound plays a critical role in studies assessing the health impacts of environmental pollutants. Research focusing on populations exposed to contaminated environments has revealed correlations between exposure levels and adverse health outcomes .

Case Studies

Case Study 1: San Jacinto River Sediment Analysis

A comprehensive assessment of sediment from the San Jacinto River revealed the presence of various polychlorinated dibenzofurans including this compound. The study highlighted the need for ongoing monitoring due to potential ecological risks associated with these contaminants .

Case Study 2: Baltic Sea Fish Contamination

Research conducted on fish from the Baltic Sea identified significant levels of polychlorinated dibenzofurans including this compound. The findings emphasized the necessity for integrated assessments to manage risks associated with dioxin-like compounds in marine ecosystems .

Mecanismo De Acción

Los efectos tóxicos del 1,2,3,6,7,8-Hexaclorodifuranobenceno se median principalmente a través de su interacción con el receptor de hidrocarburos arilo (AhR). Al unirse a AhR, el compuesto activa el receptor, lo que lleva a la transcripción de varios genes involucrados en el metabolismo xenobiótico. Esto incluye la inducción de enzimas como el citocromo P450, que están involucradas en la desintoxicación y bioactivación de xenobióticos .

Comparación Con Compuestos Similares

1,2,3,6,7,8-Hexaclorodifuranobenceno es similar a otros dibenzofuranos policlorados y dibenzo-p-dioxinas policloradas en términos de su estructura y propiedades toxicológicas. su patrón de cloración específico le confiere características químicas y biológicas únicas. Por ejemplo, tiene una mayor afinidad por el AhR en comparación con los dibenzofuranos menos clorados, lo que lleva a efectos tóxicos más pronunciados .

Compuestos Similares

- 2,3,4,6,7,8-Hexaclorodifuranobenceno

- 1,2,3,4,6,7,8-Heptaclorodifuranobenceno

- 1,2,3,4,7,8-Hexacloro-dibenzo-p-dioxina

Actividad Biológica

1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, known for its persistent environmental presence and potential biological activity. This compound has garnered attention due to its toxicological profile and implications for human health and ecological systems.

- Chemical Formula : C₁₂H₂Cl₆O

- Molecular Weight : 374.86 g/mol

- CAS Number : 57117-44-9

- Purity : Typically >98% in analytical applications .

Sources and Environmental Persistence

HxCDF is primarily produced as a byproduct in the manufacture of chlorinated compounds and through the combustion of organic materials in the presence of chlorine. It is classified as a persistent organic pollutant (POP), which means it can bioaccumulate in living organisms and persist in the environment for extended periods .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental animals. In studies involving exposure to HxCDF, there was an increased incidence of liver tumors and skin papillomas in mice when combined with known carcinogens like N-methyl-N-nitro-N'-nitrosoguanidine (MNNG) and N-nitrosodiethylamine (NDEA) .

| Study | Findings |

|---|---|

| IARC Evaluation | Limited evidence for carcinogenicity in experimental animals . |

| Mouse Studies | Increased skin papillomas with MNNG; liver tumors observed with NDEA . |

Endocrine Disruption

HxCDF has been shown to interact with the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression related to xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various chemicals and hormones .

Reproductive and Developmental Effects

Evidence from various studies suggests that exposure to HxCDF can lead to reproductive toxicity and developmental anomalies. In populations exposed to similar compounds, issues such as intrauterine growth retardation and congenital anomalies have been documented .

Immunotoxicity

Exposure to HxCDF has been associated with immune system alterations. In animal models, effects such as changes in lymphocyte populations and cytokine production have been observed, indicating potential immunosuppressive effects .

Yucheng Incident

The Yucheng incident in Taiwan involved exposure to polychlorinated biphenyls (PCBs) and dibenzofurans through contaminated rice oil. Long-term follow-up studies revealed significant health impacts, including elevated rates of chloracne, liver dysfunction, and reproductive issues among exposed individuals .

Occupational Exposure Studies

Workers exposed to HxCDF at industrial sites have shown increased incidences of liver cancer compared to unexposed populations. These findings highlight the potential occupational hazards associated with exposure to chlorinated compounds .

Propiedades

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.